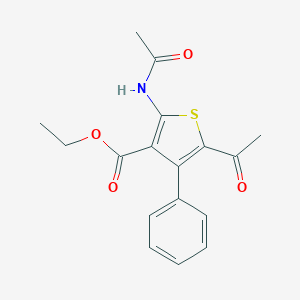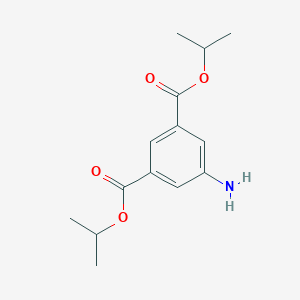![molecular formula C15H21BrN2O2 B510550 2-{4-Bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide CAS No. 852698-02-3](/img/structure/B510550.png)
2-{4-Bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-Bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide is an organic compound with the molecular formula C15H21BrN2O2. It is known for its unique chemical structure, which includes a bromine atom, a cyclohexylamino group, and a phenoxyacetamide moiety.
Preparation Methods
The synthesis of 2-{4-Bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Aminomethylation: The addition of a cyclohexylamino group to the brominated phenol.
Acetylation: The final step involves the reaction of the aminomethylated compound with acetic anhydride to form the acetamide derivative
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-{4-Bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide
Scientific Research Applications
2-{4-Bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{4-Bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclohexylamino group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2-{4-Bromo-2-[(cyclohexylamino)methyl]phenoxy}acetamide can be compared with other similar compounds, such as:
2-{4-Chloro-2-[(cyclohexylamino)methyl]phenoxy}acetamide: Similar structure but with a chlorine atom instead of bromine.
2-{4-Bromo-2-[(methylamino)methyl]phenoxy}acetamide: Similar structure but with a methylamino group instead of cyclohexylamino.
2-{4-Bromo-2-[(cyclohexylamino)methyl]phenoxy}propionamide: Similar structure but with a propionamide group instead of acetamide
Properties
IUPAC Name |
2-[4-bromo-2-[(cyclohexylamino)methyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c16-12-6-7-14(20-10-15(17)19)11(8-12)9-18-13-4-2-1-3-5-13/h6-8,13,18H,1-5,9-10H2,(H2,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZXYFLDFSDWBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=C(C=CC(=C2)Br)OCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B510469.png)
![Ethyl 4,5-dimethyl-2-[(piperidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B510470.png)
![3-amino-2,6-diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B510474.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B510480.png)
![2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}ethanol](/img/structure/B510481.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B510483.png)
![4-({[4-(dimethylamino)benzyl]amino}methyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B510495.png)
![4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B510496.png)

![1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-ol](/img/structure/B510536.png)
![3-(1H-imidazol-1-yl)-N-[(2-methoxy-1-naphthyl)methyl]-1-propanamine](/img/structure/B510540.png)
![4-Methyl-3-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B510560.png)
![1-ethyl-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazol-5-amine](/img/structure/B510631.png)
